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Compound of Interest

Compound Name: 2-Amino-5-iodopyrimidine

Cat. No.: B074693 Get Quote

2-Amino-5-iodopyrimidine (CAS No. 1445-39-2) is a heterocyclic compound of significant

interest to researchers in medicinal chemistry and materials science.[1][2] Its structure,

featuring an electron-donating amino group and an electrophilic, heavy iodine atom on an

electron-deficient pyrimidine ring, presents a unique electronic landscape. This guide provides

a comprehensive exploration of the theoretical properties of 2-Amino-5-iodopyrimidine,

offering a predictive framework for its behavior and reactivity. As direct, in-depth computational

studies on this specific molecule are not extensively published, this document serves as both a

repository of its fundamental properties and a methodological guide for researchers seeking to

perform their own in silico investigations. The existence of an experimentally determined crystal

structure (CSD Entry: 781424) provides a critical benchmark for the validation of the theoretical

models discussed herein.[3]

Part 1: Molecular Structure and Geometry
The foundational step in any theoretical characterization is the determination of the molecule's

most stable three-dimensional structure. This is achieved through geometry optimization, a

computational process that seeks the lowest energy conformation on the potential energy

surface.

Methodological Insight: The DFT Approach
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for

systems of this size, offering a favorable balance between accuracy and computational cost. A

typical and robust level of theory for this purpose is the B3LYP functional combined with a
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Pople-style basis set, such as 6-311++G(d,p).[4][5] The "B3LYP" functional accurately

describes electron correlation, while the "6-311++G(d,p)" basis set provides sufficient flexibility

to describe the electron distribution around all atoms, including the diffuse and polarization

functions necessary for the iodine atom and lone pairs.

A frequency calculation must be performed following optimization to confirm that the structure is

a true energy minimum, evidenced by the absence of imaginary frequencies.

Caption: Ball-and-stick model of 2-Amino-5-iodopyrimidine with atom numbering.

Predicted Geometric Parameters
The table below presents expected bond lengths and angles derived from DFT calculations.

These theoretical values should be compared with experimental data from the known crystal

structure to assess the accuracy of the chosen computational method.
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Parameter Bond/Angle
Predicted Value (B3LYP/6-
311++G(d,p))

Bond Lengths C5-I8 ~2.08 Å

C2-N7 ~1.36 Å

N1-C2 ~1.34 Å

C2-N3 ~1.33 Å

N3-C4 ~1.34 Å

C4-C5 ~1.39 Å

C5-C6 ~1.38 Å

C6-N1 ~1.34 Å

Bond Angles I8-C5-C4 ~120.5°

I8-C5-C6 ~119.5°

N7-C2-N1 ~117.0°

N7-C2-N3 ~117.0°

N1-C2-N3 ~126.0°

Part 2: Electronic Properties and Chemical
Reactivity
The arrangement of electrons within a molecule dictates its reactivity. Computational methods

provide powerful tools to visualize and quantify these electronic characteristics.

Frontier Molecular Orbitals (FMOs)
According to FMO theory, a molecule's reactivity is primarily governed by the interaction

between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular

Orbital (LUMO).[6]
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HOMO: Represents the outermost, highest-energy electrons. It indicates the molecule's

ability to donate electrons, corresponding to sites susceptible to electrophilic attack. For 2-
Amino-5-iodopyrimidine, the HOMO is expected to be localized primarily on the electron-

rich amino group and the π-system of the pyrimidine ring.

LUMO: Represents the lowest-energy empty orbital. It indicates the molecule's ability to

accept electrons, corresponding to sites susceptible to nucleophilic attack. The LUMO is

predicted to be distributed over the electron-deficient pyrimidine ring, with a significant

contribution from the σ* antibonding orbital of the C-I bond, highlighting its potential as a

leaving group in substitution reactions.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability.[7] A large gap

implies high stability and low reactivity, while a small gap suggests the molecule is more

polarizable and reactive.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded visualization of the total electronic density on the molecule's

surface. It provides an intuitive guide to intermolecular interactions and reactive sites.

Red Regions (Negative Potential): Indicate areas of high electron density, representing the

most likely sites for electrophilic attack. For this molecule, these will be concentrated around

the nitrogen atoms of the pyrimidine ring and the lone pair of the amino group.

Blue Regions (Positive Potential): Indicate areas of electron deficiency, representing sites for

nucleophilic attack. These are expected around the hydrogen atoms, particularly those of the

amino group.

Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of bonding and charge distribution by transforming

the calculated wave function into localized orbitals.[8] Key insights from NBO analysis include:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b074693?utm_src=pdf-body
https://www.benchchem.com/product/b074693?utm_src=pdf-body
https://www.researchgate.net/publication/358076806_The_Computational_Study_3D-QSAR_and_Molecular_Docking_Study_of_2-Amino_5-Methyl_Pyridine
https://nbo6.chem.wisc.edu/tutorial.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Charge Distribution: Provides a more chemically intuitive picture of atomic charges than

Mulliken analysis.

Hyperconjugative Interactions: It can quantify the stabilizing interactions, such as the

delocalization of the nitrogen lone pair (n) from the amino group into the antibonding π*

orbitals of the pyrimidine ring. This n → π* interaction is crucial for understanding the

electronic effect of the amino substituent and the molecule's overall aromaticity and stability.

These interactions are reported with an associated stabilization energy, E(2).[9]

Part 3: Predicted Spectroscopic Signatures
Computational chemistry can accurately predict spectroscopic data, aiding in the identification

and characterization of synthesized compounds.

Vibrational Analysis (FT-IR & FT-Raman)
Harmonic vibrational frequency calculations using DFT can predict the positions and intensities

of bands in the infrared and Raman spectra.[10] This is invaluable for assigning experimental

peaks to specific molecular motions.
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Vibrational Mode
Predicted Wavenumber
Range (cm⁻¹)

Comments

N-H Asymmetric/Symmetric

Stretch
3400 - 3550

Characteristic of the primary

amine group.

C-H Aromatic Stretch 3050 - 3150
Vibrations of the H atoms on

the pyrimidine ring.

N-H Scissoring Bend 1600 - 1650
Bending motion of the -NH₂

group.

C=N / C=C Ring Stretches 1400 - 1600
Multiple bands corresponding

to the pyrimidine core.

C-N Stretch 1250 - 1350
Stretching between the ring

and the amino group.

C-I Stretch 500 - 600

Characteristic vibration

involving the heavy iodine

atom.

NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard and

reliable approach for predicting ¹H and ¹³C NMR chemical shifts.[11] Predictions are typically

referenced against a standard like Tetramethylsilane (TMS).

¹H NMR: The two aromatic protons on the ring (at C4 and C6) would appear as distinct

signals, likely singlets or doublets with small coupling constants. The two protons of the

amino group would likely appear as a broader singlet.

¹³C NMR: Four distinct signals are expected for the four carbon atoms. The carbon atom

bonded to the iodine (C5) would be significantly influenced by the heavy atom effect, while

the carbon bonded to the amino group (C2) would show the effect of the electron-donating

substituent. Online prediction tools can also provide a quick, albeit less accurate, estimate.

[12][13]

Part 4: A Standardized Computational Workflow
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For researchers wishing to replicate or expand upon this analysis, the following protocol

outlines a self-validating system for the theoretical characterization of 2-Amino-5-
iodopyrimidine.

Step-by-Step Computational Protocol
Construct Input Geometry: Build the 3D structure of 2-Amino-5-iodopyrimidine using

molecular modeling software. The experimental crystal structure data (CSD: 781424) is the

ideal starting point.[3]

Select Level of Theory: Choose a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p))

within the quantum chemistry software package (e.g., Gaussian, ORCA).

Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest-

energy structure.

Verify Minimum Energy: Perform a frequency calculation on the optimized geometry. The

absence of any imaginary frequencies confirms a true energy minimum.

Calculate Single-Point Properties: Using the optimized geometry, perform subsequent

calculations to obtain:

Electronic energies (HOMO, LUMO).

NBO analysis for charge distribution and hyperconjugative interactions.

Molecular Electrostatic Potential (MEP) map.

Predict Spectra:

The output of the frequency calculation provides the predicted IR and Raman spectra.

Perform a separate GIAO calculation for NMR chemical shift predictions.

Analyze and Compare: Correlate all computed data with known chemical principles and,

where available, experimental results.
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1. Build Initial Structure
(from CSD: 781424)

2. Select Method & Basis Set
(e.g., B3LYP/6-311++G(d,p))

3. Geometry Optimization

4. Frequency Calculation

6. NMR Calculation (GIAO)

Is it a minimum?
(No imaginary frequencies)

No

5. Single-Point Calculations
(NBO, MEP, HOMO/LUMO)

Yes

7. Analyze & Correlate Results

Click to download full resolution via product page

Caption: A standardized workflow for the computational analysis of a molecule.

Conclusion
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This guide establishes a robust theoretical framework for understanding 2-Amino-5-
iodopyrimidine. The computational insights into its geometry, electronic structure, and

predicted spectroscopic properties provide a powerful predictive tool for scientists. The

molecule's distinct electronic features—an electron-rich amino group and an electron-poor,

halogenated pyrimidine ring—make it a versatile substrate. The pronounced localization of the

LUMO on the C-I bond strongly suggests its utility in cross-coupling reactions, while the MEP

map highlights the nucleophilic character of the ring nitrogens and amino group, crucial for

designing targeted intermolecular interactions in drug development. By following the outlined

computational workflow, researchers can further probe its properties and rationally design new

molecules and experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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